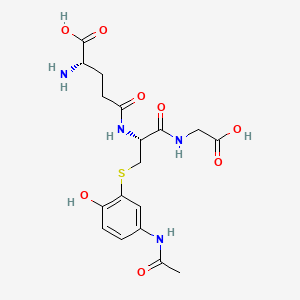

3-(Glutathion-S-yl)acetaminophen

描述

Contextualization within Acetaminophen (B1664979) Metabolic Pathways

The metabolism of acetaminophen proceeds via three main pathways: glucuronidation, sulfation, and oxidation. nih.gov At therapeutic concentrations, the majority of an acetaminophen dose is rendered water-soluble and non-toxic through conjugation with glucuronic acid (forming acetaminophen glucuronide) and sulfate (B86663) (forming acetaminophen sulfate), which are then excreted in the urine. nih.govpharmgkb.org These phase II metabolic reactions account for approximately 52-57% and 30-44% of the urinary metabolites, respectively. nih.govpharmgkb.org

A smaller fraction of acetaminophen, typically 5-10%, is metabolized through the cytochrome P450 (CYP) enzyme system, primarily by the CYP2E1 isoform. nih.gov This oxidative pathway leads to the formation of a highly reactive and electrophilic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). nih.govpsu.edu NAPQI is a toxic compound that can cause significant cellular damage if not promptly neutralized. psu.edu

It is at this critical juncture that glutathione (B108866) (GSH), a tripeptide antioxidant, intervenes. Glutathione rapidly conjugates with NAPQI, a reaction that can occur both spontaneously and be catalyzed by glutathione S-transferases (GSTs). nih.gov This conjugation results in the formation of a stable and non-toxic compound: 3-(Glutathion-S-yl)acetaminophen. nih.govpsu.edu The nomenclature "3-" indicates that the sulfur atom of the cysteine residue in glutathione has bonded to the third carbon position on the phenyl ring of acetaminophen. psu.edu

The following table summarizes the primary metabolic pathways of acetaminophen:

| Metabolic Pathway | Enzymes Involved | Major Metabolite | Approximate Percentage of Urinary Metabolites (Therapeutic Dose) |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Acetaminophen glucuronide | 52-57% |

| Sulfation | Sulfotransferases (SULTs) | Acetaminophen sulfate | 30-44% |

| Oxidation | Cytochrome P450 (CYP2E1) | N-acetyl-p-benzoquinone imine (NAPQI) | 5-10% (transient intermediate) |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) / Spontaneous | This compound | Variable, dependent on NAPQI formation |

Significance as a Conjugated Metabolite in Detoxification Processes

The formation of this compound is a crucial detoxification step. By covalently binding to the reactive electrophile NAPQI, glutathione effectively neutralizes its toxicity and prevents it from reacting with essential cellular macromolecules, such as proteins and nucleic acids. psu.edu This conjugation reaction is therefore a primary defense mechanism against acetaminophen-induced hepatotoxicity.

The significance of this pathway is particularly evident in cases of acetaminophen overdose. When the glucuronidation and sulfation pathways become saturated, a larger proportion of acetaminophen is shunted to the CYP2E1-mediated oxidative pathway, leading to increased production of NAPQI. pharmgkb.org This surge in NAPQI can deplete hepatic glutathione stores. Once glutathione is significantly depleted, NAPQI is free to bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis. psu.edu

The measurement of this compound and its subsequent metabolites in biological fluids, such as urine and plasma, serves as a valuable biomarker for acetaminophen exposure and the extent of NAPQI formation. Its presence confirms the engagement of the glutathione conjugation pathway in the detoxification process.

Furthermore, this compound itself is subject to further metabolism. It is transported out of the hepatocyte and can be found in bile. nih.gov It is then sequentially broken down into cysteine and mercapturic acid conjugates, which are ultimately excreted in the urine. nih.gov The quantification of these downstream metabolites provides further insight into the metabolic fate of acetaminophen and the body's capacity for detoxification. Modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the sensitive and specific quantification of these metabolites in biological samples. nih.gov

Compound Names

| Common Name | Systematic (IUPAC) Name |

| Acetaminophen | N-(4-hydroxyphenyl)acetamide |

| Glutathione | (2S)-2-amino-5-({(2R)-1-[(carboxymethyl)amino]-1-oxo-3-sulfanylpropan-2-yl}amino)-5-oxopentanoic acid |

| N-acetyl-p-benzoquinone imine (NAPQI) | N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide |

| This compound | (2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |

| Acetaminophen glucuronide | (2S,3S,4S,5R,6S)-6-((4-acetamidophenyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |

| Acetaminophen sulfate | 4-acetamidophenyl hydrogen sulfate |

| Acetaminophen-cysteine conjugate | S-(5-acetamido-2-hydroxyphenyl)-L-cysteine |

| Acetaminophen-mercapturic acid conjugate | N-acetyl-S-(5-acetamido-2-hydroxyphenyl)-L-cysteine |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O8S/c1-9(23)21-10-2-4-13(24)14(6-10)31-8-12(17(28)20-7-16(26)27)22-15(25)5-3-11(19)18(29)30/h2,4,6,11-12,24H,3,5,7-8,19H2,1H3,(H,20,28)(H,21,23)(H,22,25)(H,26,27)(H,29,30)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNAXGMNFCUWCI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983464 | |

| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-({2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}sulfanyl)propan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64889-81-2 | |

| Record name | 3-(Glutathion-S-yl)acetaminophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64889-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Glutathion-S-yl)acetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064889812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-({2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}sulfanyl)propan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-GLUTATHIONYLACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3YTW02XCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Mechanistic Investigations of 3 Glutathion S Yl Acetaminophen

N-Acetyl-p-benzoquinone Imine (NAPQI) as the Electrophilic Precursor

The formation of 3-(Glutathion-S-yl)acetaminophen is contingent upon the initial conversion of acetaminophen (B1664979) into a highly reactive and toxic electrophilic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). researchgate.netnih.govtandfonline.comnih.gov This bioactivation step is a critical prerequisite for the subsequent conjugation with glutathione (B108866). Under normal metabolic conditions, the majority of acetaminophen is safely metabolized through glucuronidation and sulfation pathways. frontiersin.orgresearchgate.net However, a minor fraction is oxidized to form NAPQI. clinpgx.org It is this reactive metabolite that covalently binds to the sulfhydryl group of glutathione to form the stable this compound conjugate. clinpgx.orgnih.gov

Cytochrome P450 (CYP) Mediated Bioactivation of Acetaminophen

The primary mechanism for the generation of NAPQI from acetaminophen involves oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver. researchgate.netnih.govresearchgate.net These enzymes facilitate the conversion of the parent acetaminophen molecule into its reactive quinone imine form. nih.govtandfonline.com

Multiple CYP isoforms have been identified as contributors to the metabolic activation of acetaminophen to NAPQI. The specific contribution of each isoform can vary depending on factors such as drug concentration and individual genetic differences. nih.govresearchgate.net

CYP2E1 : This isoform is widely regarded as the principal enzyme responsible for the metabolic conversion of acetaminophen to its reactive metabolite, NAPQI. nih.govresearchgate.netsemanticscholar.org Studies using CYP2E1-null mice have demonstrated a significantly reduced sensitivity to acetaminophen-induced hepatotoxicity, confirming the central role of this enzyme. researchgate.netsemanticscholar.org Human studies further corroborate its importance, showing that inhibition of CYP2E1 leads to a substantial decrease in NAPQI formation. researchgate.netnih.gov

CYP1A2 : The role of CYP1A2 in NAPQI formation has been a subject of investigation, with some in vitro studies suggesting a contribution of 30-56%. nih.govnih.gov However, its significance in vivo is debated, with some research indicating a negligible role. researchgate.net Studies in double knockout mice (CYP1A2 and CYP2E1) showed protection against toxicity, suggesting some overlapping function. nih.gov

CYP3A4 : The involvement of CYP3A4 in acetaminophen bioactivation is controversial. nih.gov Some in vitro experiments using human recombinant enzymes suggest CYP3A4 is the most efficient catalyst for NAPQI formation at both therapeutic and toxic concentrations. nih.govtandfonline.comresearchgate.net Conversely, other in vitro and in vivo human studies indicate that its contribution is minimal, with inhibition of CYP3A4 having little effect on NAPQI production. nih.govnih.gov

CYP2D6 : Evidence demonstrates that human CYP2D6 is involved in the bioactivation of acetaminophen, particularly at high, toxic concentrations when plasma levels of the drug are elevated. researchgate.netnih.govresearchgate.net The efficiency of CYP2D6 in this conversion is estimated to be about one-third of that of CYP2E1. nih.gov In human liver samples, the contribution of CYP2D6 to total NAPQI formation has been shown to average around 12.6%, though with considerable variation. nih.gov

CYP2A5 and CYP2A6 : In humans, CYP2A6 has been shown to catalyze the oxidation of acetaminophen. frontiersin.orgresearchgate.net It primarily produces a non-toxic catechol metabolite, 3-hydroxy-acetaminophen, but also contributes to NAPQI formation. frontiersin.org In mouse studies, the orthologue CYP2A5 has been found to form this compound. nih.gov

CYP2G1 : This CYP isoform is uniquely expressed in the olfactory mucosa. nih.govnu.edu.kz Studies in mice have provided strong evidence that CYP2G1, along with CYP2E1 and CYP2A5, is important for acetaminophen bioactivation specifically within this tissue. nih.govkisti.re.kr

| CYP Isoform | Summary of Contribution to NAPQI Formation | Key Research Findings |

|---|---|---|

| CYP2E1 | Considered the principal enzyme responsible for NAPQI formation. nih.govresearchgate.netsemanticscholar.orgnih.gov | - Knockout mice are less sensitive to acetaminophen toxicity. researchgate.netsemanticscholar.org |

| CYP1A2 | Contributes to NAPQI formation, but its in vivo role is debated. nih.govresearchgate.net | - In vitro studies suggest a 30%-56% contribution. nih.gov |

| CYP3A4 | Role is controversial, with conflicting in vitro and in vivo data. nih.gov | - Some studies suggest it is the most efficient enzyme at therapeutic and toxic concentrations. nih.govtandfonline.comresearchgate.net |

| CYP2D6 | Contributes to bioactivation, especially at high, toxic doses. researchgate.netnih.gov | - Efficiency is approximately one-third of CYP2E1. nih.gov |

| CYP2A6 (Human) / CYP2A5 (Mouse) | Contributes to acetaminophen oxidation, though preferentially forms a non-toxic metabolite. frontiersin.orgnih.gov | - Human CYP2A6 selectively oxidizes acetaminophen to 3-OH-APAP but also forms some NAPQI. frontiersin.org |

| CYP2G1 | Important for bioactivation in the olfactory mucosa (mouse models). nih.govkisti.re.kr | - Uniquely expressed in olfactory tissue. nih.govnu.edu.kz |

The CYP-catalyzed bioactivation of acetaminophen is an oxidative process. researchgate.netnih.gov The reaction mechanism is thought to involve a one-electron oxidation of the acetaminophen molecule by the activated P450 enzyme. researchgate.net This initial step generates a phenoxyl radical, or N-acetyl-p-benzosemiquinone imine. researchgate.net This unstable radical intermediate can then undergo a second one-electron oxidation or disproportionate with another radical molecule to yield the two-electron oxidation product, NAPQI, and a molecule of the parent compound, acetaminophen. researchgate.net

The rate of NAPQI production can be significantly altered by the induction or inhibition of the responsible CYP enzymes, thereby affecting the formation of this compound.

Enzyme Induction : Exposure to certain substances can increase the expression of CYP enzymes. For example, chronic ethanol consumption is a well-documented inducer of CYP2E1. nih.govmdpi.com This upregulation of CYP2E1 can lead to increased acetaminophen oxidation and greater production of NAPQI. nih.gov Similarly, the antituberculosis drug isoniazid also induces CYP2E1, which can potentiate NAPQI formation. nih.gov While some drugs like rifampicin are known to induce CYP3A4, their effect on increasing NAPQI formation in humans remains inconclusive. researchgate.netsemanticscholar.org

Enzyme Inhibition : Conversely, inhibiting CYP enzyme activity can reduce NAPQI formation. Disulfiram, a potent inhibitor of CYP2E1, has been shown to decrease the formation clearance of NAPQI by 74% in human volunteers. researchgate.net Selective inhibition of CYP2A6 and CYP2E1 significantly decreased NAPQI formation in human liver microsomes, whereas inhibition of CYP1A2 and CYP3A4 did not have the same effect. researchgate.net Specific inhibitors, such as quinidine for CYP2D6, are used experimentally to quantify the contribution of individual isoforms to the metabolic pathway. nih.gov

| Condition | Agent | Target CYP Isoform | Effect on NAPQI Production |

|---|---|---|---|

| Induction | Ethanol, Isoniazid | CYP2E1 | Increased |

| Rifampicin | CYP3A4 | Inconclusive in humans | |

| Inhibition | Disulfiram | CYP2E1 | Significantly Decreased |

| Quinidine | CYP2D6 | Decreased (used to measure contribution) | |

| Troleandomycin | CYP3A4 | Minimal effect at toxic doses |

Peroxidase-Mediated Acetaminophen Oxidation and NAPQI Formation

In addition to the cytochrome P450 system, other enzymatic pathways can contribute to the oxidation of acetaminophen to NAPQI. Peroxidases, such as prostaglandin H synthase, can also catalyze this bioactivation. nih.govtaylorandfrancis.com This pathway is considered secondary but may be particularly relevant in tissues with low CYP activity, such as the kidney. nih.gov The mechanism, similar to that of CYPs, involves a one-electron oxidation of acetaminophen to the N-acetyl-p-benzosemiquinone imine radical. researchgate.net In the presence of hydrogen peroxide, horseradish peroxidase has been shown to catalyze this reaction, leading to the formation of NAPQI. researchgate.net

Glutathione (GSH) Conjugation with N-Acetyl-p-benzoquinone Imine

Once formed, the highly electrophilic NAPQI molecule is rapidly detoxified through conjugation with the endogenous antioxidant, glutathione (GSH). clinpgx.orgwikipedia.orgnih.gov This reaction is a critical step in preventing cellular damage that would otherwise be caused by NAPQI binding to essential cellular macromolecules. nih.govnih.gov The conjugation involves the nucleophilic attack of the sulfhydryl group of the cysteine residue within glutathione on the electrophilic ring of NAPQI. clinpgx.orgnih.gov

This detoxification reaction yields the stable and non-toxic metabolite, this compound. cas.cznih.gov The formation of this conjugate can occur through a spontaneous chemical reaction or be enzymatically catalyzed by glutathione S-transferases (GSTs). clinpgx.orgnih.govsmolecule.com In vitro studies with human GSTs have shown that GSTP1 is the most effective catalyst for this conjugation reaction. clinpgx.orgnih.gov The resulting this compound is a major detoxification product that is ultimately processed further into cysteine and mercapturic acid conjugates for excretion. clinpgx.orgnih.gov

Enzymatic Conjugation Catalysis by Glutathione S-Transferases (GSTs)

The enzymatic conjugation of NAPQI with GSH is primarily mediated by the superfamily of enzymes known as Glutathione S-Transferases (GSTs). nih.gov This catalytic process is significantly more efficient than the spontaneous reaction and plays a crucial role in the detoxification of NAPQI at therapeutic doses of acetaminophen. The reaction yields this compound and can also result in the reduction of NAPQI back to acetaminophen. nih.gov

Several cytosolic isoforms of human GSTs have been identified as key players in the detoxification of NAPQI. In vitro studies utilizing isolated human liver and placenta GSTs have demonstrated that GSTP1 is the most effective catalyst for the conjugation of NAPQI with GSH. nih.govclinpgx.org Following GSTP1 in catalytic efficiency are GSTT1 and GSTM1. nih.govclinpgx.org These three isoforms, GSTP1, GSTT1, and GSTM1, are considered the most significant contributors to the enzymatic detoxification of NAPQI in humans. researchgate.net While these are the primary isoforms involved, other GSTs may also contribute to this metabolic pathway.

The relative efficacy of these human GST isoforms in conjugating NAPQI with GSH follows the order: GSTP1 > GSTT1 > GSTM1. nih.govclinpgx.org Conversely, for the reduction of NAPQI back to acetaminophen, the order of efficiency is GSTT1 > GSTM1 > GSTP1. nih.govclinpgx.org

While the relative catalytic efficiencies of the human GST isoforms in NAPQI conjugation are established, specific kinetic parameters such as Kcat and Km for individual human GSTP1, GSTT1, and GSTM1 isoforms with NAPQI as the substrate are not extensively detailed in the available literature. However, detailed kinetic analyses have been performed on rat liver GST isoenzymes, which serve as a valuable model for understanding the enzymatic process. These studies reveal that different isoenzymes exhibit distinct substrate specificities and catalytic efficiencies for NAPQI conjugation.

Kinetic studies on purified rat liver GST isoenzymes have provided specific parameters for their interaction with NAPQI. The isoenzymes demonstrate a wide range of affinities and catalytic turnover rates for NAPQI. These studies have shown that both the conjugation of NAPQI with GSH and the reduction of NAPQI to acetaminophen are catalyzed to extents characteristic of each isoenzyme. nih.gov

With respect to their efficacy in GSH conjugation, the rat liver GST isoenzymes are effective in the following order: 7-7 > 2-2 > 1-1 > 3-3 > 4-4. For the reduction of NAPQI, the order of effectiveness is 1-1 > 2-2 > 7-7. nih.gov

Below is a table detailing the kinetic parameters of various rat liver GST isoenzymes for the conjugation of NAPQI.

| Rat Liver GST Isoenzyme | Km (µM) | kcat (s⁻¹) |

| 1-1 | 27 | 90 |

| 2-2 | 1.3 | 37 |

| 3-3 | 7 | 5.1 |

| 7-7 | 7 | 165 |

Data from Coles, B., et al. (1988). The spontaneous and enzymatic reaction of N-acetyl-p-benzoquinonimine with glutathione: a stopped-flow kinetic study. Archives of Biochemistry and Biophysics, 264(1), 253-260. nih.gov

Non-Enzymatic (Spontaneous) Conjugation of NAPQI with GSH

In addition to the enzymatic pathway, NAPQI can undergo a direct, non-enzymatic reaction with GSH to form this compound. nih.govmdpi.com This spontaneous conjugation is a second-order reaction and becomes particularly significant when GST enzymes are saturated, such as in cases of acetaminophen overdose.

Kinetic studies have characterized the spontaneous reaction between NAPQI and GSH. The reaction is first order with respect to both NAPQI and GSH. nih.gov At a pH of 7.0 and a temperature of 25°C, the second-order rate constant for this reaction has been determined to be 3.2 x 10⁴ M⁻¹s⁻¹. nih.gov This spontaneous reaction yields three main products in the approximate proportions of 2:1:1: the GSH conjugate this compound, the reduction product acetaminophen, and the oxidation product glutathione disulfide (GSSG). nih.govnih.gov

The rate of the spontaneous conjugation of NAPQI with GSH is influenced by environmental factors, most notably pH. The reaction rate is inversely proportional to the hydrogen ion (H⁺) concentration. nih.gov This indicates that as the pH increases (i.e., becomes more alkaline), the rate of the spontaneous reaction also increases. While the effect of temperature has not been explicitly quantified in the reviewed literature, it is expected to follow general principles of chemical kinetics, with the reaction rate increasing with temperature.

Product Distribution of Conjugation Reactions (e.g., this compound, Acetaminophen, Glutathione Disulfide)

The reaction between N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of acetaminophen, and glutathione (GSH) is a critical detoxification pathway. cas.czresearchgate.netnih.gov This conjugation process, which can proceed through both enzymatic and non-enzymatic routes, yields a distinct profile of products. smolecule.comnih.govclinpgx.org The distribution of these products is dependent on the specific pathway followed.

The non-enzymatic conjugation of NAPQI with GSH results in three primary products: the glutathione conjugate, this compound (APAP-GSH); a reduction product, which is the parent drug acetaminophen; and an oxidation product, glutathione disulfide (GSSG). nih.govclinpgx.org This spontaneous reaction is particularly relevant under conditions of high glutathione concentration or when enzymatic pathways are saturated. smolecule.com

In contrast, the reaction catalyzed by glutathione S-transferases (GSTs) yields this compound and free acetaminophen. nih.govclinpgx.org The formation of glutathione disulfide is not a product of the GST-mediated reaction. nih.govclinpgx.org Different isoforms of GSTs exhibit varying efficiencies in catalyzing this conjugation. Human in vitro studies have demonstrated that GSTP1 is the most effective catalyst for the formation of the this compound conjugate, followed by GSTT1 and GSTM1. nih.govclinpgx.orgclinpgx.org For the reduction reaction that regenerates acetaminophen from NAPQI, GSTT1 is the most efficient isoenzyme. nih.govclinpgx.orgclinpgx.org

At therapeutic doses of acetaminophen, the majority of the drug is metabolized through glucuronidation (52-57%) and sulfation (30-44%). nih.govclinpgx.org A smaller fraction, approximately 5-10%, is oxidized by cytochrome P450 enzymes to form NAPQI, which is then subject to these conjugation reactions. nih.govclinpgx.orgwikipedia.org The resulting this compound conjugate is subsequently processed into cysteine and mercapturic acid conjugates for excretion. nih.govwikipedia.org

Table 1: Product Distribution of NAPQI and Glutathione Conjugation Pathways

| Pathway | This compound | Acetaminophen (Reduction Product) | Glutathione Disulfide (Oxidation Product) |

|---|---|---|---|

| Non-Enzymatic | ✓ | ✓ | ✓ |

| Enzymatic (GST-catalyzed) | ✓ | ✓ | ✗ |

Table 2: Typical Metabolic Profile of Acetaminophen at Therapeutic Doses

| Metabolic Pathway | Percentage of Urinary Metabolites |

|---|---|

| Glucuronidation | 52–57% |

| Sulfation | 30–44% |

| Oxidation (to NAPQI) | 5–10% |

| Unchanged Acetaminophen | <5% |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetaminophen |

| Glutathione |

| Glutathione Disulfide |

| N-acetyl-p-benzoquinone imine (NAPQI) |

| Acetaminophen glucuronide |

| Acetaminophen sulfate (B86663) |

| Cysteine |

Metabolic Disposition and Subsequent Biotransformation of 3 Glutathion S Yl Acetaminophen

Systemic Distribution and Inter-organ Transport of Conjugates

The disposition of acetaminophen (B1664979) and its metabolites involves a complex interplay between the liver, kidneys, and intestine, with transport through the bloodstream and bile being essential for ultimate elimination. nih.govpharmgkb.org While the liver is the primary site of metabolism, the kidneys also play a significant role in both metabolism and excretion. pharmgkb.orgpharmgkb.org

Hepatobiliary Excretion of 3-(Glutathion-S-yl)acetaminophen

Following its formation in the liver, this compound is actively transported from hepatocytes into the bile. nih.govnih.gov This process represents a major route for the initial elimination of the conjugate from the liver. nih.gov Studies in various animal models have confirmed that this compound is a significant biliary metabolite of acetaminophen. psu.edunih.govnih.gov The rate of its biliary excretion can serve as an indicator of the extent of NAPQI formation, reflecting the activity of the toxic metabolic pathway. nih.govkarger.com

While hepatobiliary excretion is a primary clearance mechanism for the glutathione (B108866) conjugate, it is not the sole determinant for the formation of subsequent metabolites. Research in mice has shown that even with the common bile duct ligated, cysteine and mercapturic acid conjugates still appear in the urine, indicating that the glutathione conjugate can also be transported from the liver into the bloodstream for further processing in other organs. nih.gov

Renal Elimination Pathways of Downstream Metabolites

The kidneys are a crucial site for the disposition of acetaminophen metabolites. pharmgkb.org While some acetaminophen metabolism occurs in the kidney, its primary role in the context of the mercapturic acid pathway is the processing and elimination of downstream metabolites derived from this compound. pharmgkb.orgnih.gov The glutathione conjugate itself is not typically excreted in the urine in large amounts; instead, it undergoes further biotransformation. nih.gov The resulting degradation products, namely the cysteine and mercapturic acid conjugates, are then eliminated from the body via renal excretion into the urine. nih.govpharmgkb.org

Mass spectrometry imaging has revealed a distinct regional distribution of these metabolites within the kidney. nih.gov For instance, the acetaminophen-cysteine conjugate (APAP-CYS) accumulates in the outer medulla, while the final mercapturic acid conjugate (APAP-NAC) is found mainly in the outer medulla and the cortex before being excreted. nih.gov

| Metabolite | Relative Proportion (%) |

|---|---|

| Glucuronide Conjugate | 49.9% |

| Sulfate (B86663) Conjugate | 37.6% |

| Cysteine Conjugate + Free Drug | 9.5% |

| Mercapturic Acid Conjugate | 3.0% |

Role of Specific Transporters in Conjugate Efflux (e.g., Multidrug Resistance-Associated Protein 2 - MRP2)

The transport of this compound and other conjugates across cellular membranes is a carrier-mediated process facilitated by specific efflux pumps. nih.gov Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a key transporter located in the canalicular (apical) membrane of hepatocytes. smolecule.comfrontiersin.org Its primary function is to pump organic anions, including glutathione conjugates, from the liver cells into the bile. nih.govfrontiersin.org The transport of this compound into bile is therefore highly dependent on MRP2 activity. smolecule.comnih.gov

Other transporters are also involved in the disposition of acetaminophen conjugates. While MRP2 handles biliary excretion, transporters like MRP3 (ABCC3) and MRP4 (ABCC4), located on the sinusoidal (basolateral) side of liver cells, are responsible for moving glucuronide and sulfate conjugates into the blood for subsequent renal elimination. pharmgkb.orgnih.gov MRP1 is ubiquitously expressed and also functions as a major efflux pump for a wide range of substances, including glutathione-conjugated drugs. frontiersin.org

| Transporter | Location | Substrate(s) | Direction of Transport |

|---|---|---|---|

| MRP2 (ABCC2) | Hepatocyte Canalicular Membrane | This compound, Glucuronide Conjugates | From Liver to Bile nih.govfrontiersin.org |

| MRP3 (ABCC3) | Hepatocyte Basolateral Membrane | Glucuronide & Sulfate Conjugates | From Liver to Blood pharmgkb.orgnih.gov |

| MRP4 (ABCC4) | Hepatocyte Basolateral Membrane | Sulfate Conjugates | From Liver to Blood nih.gov |

| BCRP (ABCG2) | Hepatocyte Canalicular Membrane | Glucuronide & Sulfate Conjugates | From Liver to Bile pharmgkb.org |

Further Metabolism within the Mercapturic Acid Pathway

Once exported from the liver, either into the bile or the bloodstream, this compound undergoes sequential enzymatic degradation to form the final, excretable mercapturic acid. nih.gov This pathway is essential for completing the detoxification process.

Enzymatic Processing to Cysteine Conjugates (e.g., 3-(Cystein-S-yl)acetaminophen)

The conversion of the glutathione conjugate to the cysteine conjugate involves the removal of two amino acids: glutamate (B1630785) and glycine (B1666218). nih.gov This process is catalyzed by ectoenzymes located on the cell surface, particularly on the brush-border membranes of renal epithelial cells and intestinal cells. nih.govnih.govnih.gov

The first step is the removal of the γ-glutamyl residue, a reaction catalyzed by γ-glutamyltransferase (GGT). nih.govnih.gov The resulting dipeptide, a cysteinylglycine (B43971) conjugate, is then cleaved by a dipeptidase, such as aminopeptidase (B13392206) N, which removes the glycine residue. nih.gov This leaves the cysteine conjugate, 3-(Cystein-S-yl)acetaminophen. nih.govnih.gov Studies in mice have shown that if the glutathione conjugate enters the bloodstream, it is rapidly converted to the cysteine conjugate, which is then found in the urine. nih.gov

Formation of Mercapturic Acid Conjugates

The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate. nih.gov The free amino group of the cysteine moiety in 3-(Cystein-S-yl)acetaminophen is acetylated by an N-acetyltransferase enzyme. nih.govnih.gov This reaction forms the corresponding N-acetyl-L-cysteine S-conjugate, which is known as a mercapturic acid. nih.govontosight.ai This final product, acetaminophen mercapturate, is more water-soluble and is readily excreted in the urine, completing the detoxification and elimination process that began with the formation of this compound. nih.govkarger.comresearchgate.net

| Enzyme | Reaction Step | Substrate | Product |

|---|---|---|---|

| γ-Glutamyltransferase (GGT) | Removal of Glutamate | This compound | 3-((Cysteinyl-glycin)-S-yl)acetaminophen |

| Dipeptidases (e.g., Aminopeptidase N) | Removal of Glycine | 3-((Cysteinyl-glycin)-S-yl)acetaminophen | 3-(Cystein-S-yl)acetaminophen nih.gov |

| N-Acetyltransferase | Acetylation of Cysteine | 3-(Cystein-S-yl)acetaminophen | Acetaminophen Mercapturate nih.govnih.gov |

Identification of Higher-Order Gamma-Glutamyl Conjugates (e.g., 3-(γ-Glu-glutathion-S-yl)acetaminophen)

The biotransformation of this compound is a critical step in the detoxification pathway of acetaminophen. This process involves further enzymatic modifications, primarily initiated by the enzyme gamma-glutamyl transpeptidase (GGT). GGT is a membrane-bound enzyme found in various tissues, with notable concentrations in the liver and kidneys. youtube.com Its primary function in this context is to catalyze the transfer of the γ-glutamyl group from glutathione and its conjugates to an acceptor, which can be an amino acid, a peptide, or water. youtube.com

The action of GGT on this compound cleaves the γ-glutamyl residue, a key step in the pathway leading to the formation of mercapturic acid. jove.comntu.edu.sg This enzymatic cleavage is not about forming higher-order conjugates but rather breaking down the initial glutathione conjugate. Following the removal of the glutamate residue by GGT, the resulting cysteinyl-glycine conjugate is further hydrolyzed by dipeptidases to yield the cysteine conjugate of acetaminophen (APAP-Cys). nih.govyoutube.com This cysteine conjugate can then be N-acetylated by N-acetyltransferases to form the final, readily excretable mercapturic acid derivative. ontosight.ai

The activity of GGT can be an indicator of processes involving glutathione metabolism. Elevated serum GGT levels have been observed in conditions associated with oxidative stress and are sometimes used as a diagnostic marker for liver disease. wikipedia.orgnih.gov Studies have also noted an inverse correlation between GGT concentrations and plasma total glutathione levels in certain populations, suggesting that high GGT activity may be a clinical marker for depleted glutathione stores. nih.gov In the context of acetaminophen metabolism, urinary GGT activity has been investigated as a potential biomarker for nephrotoxicity, as the kidneys are also involved in the metabolism of acetaminophen conjugates. nih.gov

The process initiated by GGT is a degradative one, essential for converting the initial glutathione conjugate into smaller, more easily eliminated metabolites. This pathway underscores the importance of enzymatic processing in the final stages of xenobiotic detoxification.

Enterohepatic Circulation and Thiomethyl Shunt Metabolites

The metabolic fate of this compound is further complicated by its potential involvement in enterohepatic circulation and its diversion into minor but significant biotransformation pathways like the thiomethyl shunt.

Enterohepatic Circulation:

Once formed in the liver, this compound can be transported into the bile. psu.edunih.gov In the intestinal lumen, the gut microbiota can metabolize this conjugate. taylorandfrancis.com Intestinal bacteria may possess enzymes that can cleave the conjugate, potentially releasing metabolites that can be reabsorbed. taylorandfrancis.com Studies in mice have shown that biliary excretion of the glutathione conjugate is a significant pathway, and its interruption reduces the urinary excretion of the downstream cysteine and mercapturic acid conjugates. nih.gov However, this biliary excretion is not absolutely required for the formation of urinary mercapturic acids, indicating that the glutathione conjugate can also be transported from the liver into the bloodstream for further processing in other tissues like the kidneys. nih.gov

Thiomethyl Shunt Metabolites:

A minor pathway in the biotransformation of acetaminophen conjugates is the thiomethyl shunt. This pathway leads to the formation of thiomethylated metabolites. Research has identified conjugates of 3-methylthio-4-hydroxyacetanilide in the urine of humans and dogs treated with acetaminophen. nih.gov These metabolites are derived from the mercapturic acid pathway.

The formation of thiomethyl metabolites involves the C-S bond cleavage of the cysteine conjugate (acetaminophen-cysteine) by enzymes known as cysteine-conjugate β-lyases, which are present in both liver and kidney tissues as well as the gut microbiota. This cleavage produces a reactive thiol intermediate, which is then methylated by a methyltransferase enzyme to form the stable S-methylated metabolite. nih.gov Although these thiomethyl metabolites typically account for a small percentage (around 0.39% to 0.66% of the dose in humans), they represent an alternative biotransformation route for the glutathione-derived conjugates. nih.gov

The interplay between biliary excretion, enterohepatic circulation, and the thiomethyl shunt highlights the complex and multi-organ nature of acetaminophen metabolite disposition.

Table of Research Findings on Acetaminophen Metabolite Disposition

| Finding | Organism/System | Significance | Reference(s) |

|---|---|---|---|

| Biliary excretion of this compound confirmed. | Rats | Establishes the role of bile in the elimination of this conjugate. | psu.edunih.gov |

| Interruption of biliary excretion reduced urinary mercapturic acid. | Mice | Shows that enterohepatic circulation contributes to the formation of final urinary metabolites. | nih.gov |

| Ligation of the common bile duct did not eliminate urinary mercapturic acid formation. | Mice | Indicates an alternative route for the glutathione conjugate via the bloodstream to the kidneys. | nih.gov |

| Identification of 3-methylthio-4-hydroxyacetanilide conjugates in urine. | Humans, Dogs | Confirms the existence of the thiomethyl shunt pathway for acetaminophen. | nih.gov |

| Urinary excretion of thiomethyl metabolites accounted for ~0.39-0.66% of the acetaminophen dose. | Humans | Quantifies the contribution of the thiomethyl shunt as a minor metabolic pathway. | nih.gov |

Biochemical and Cellular Research of 3 Glutathion S Yl Acetaminophen

Role in Maintaining Cellular Redox Homeostasis

The formation of 3-(glutathion-S-yl)acetaminophen is a critical step in the detoxification of N-acetyl-p-benzoquinone imine (NAPQI), a reactive and toxic metabolite of acetaminophen (B1664979). cas.cznih.gov This conjugation with glutathione (B108866) (GSH) is a protective mechanism to neutralize NAPQI and prevent cellular damage. smolecule.compsu.edu However, the resulting conjugate itself is not inert and actively participates in cellular biochemistry, particularly influencing the delicate balance of the cell's redox state.

Interaction with Glutathione Metabolism

The synthesis of this compound directly consumes glutathione, a key intracellular antioxidant. wikipedia.org Under conditions of acetaminophen overdose, the extensive formation of this conjugate can lead to the depletion of cellular GSH stores. cas.cz This depletion is a primary factor in the subsequent cascade of events leading to cellular dysfunction. The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular oxidative stress. wikipedia.orgresearchgate.net A significant decrease in this ratio points towards an oxidatively stressed state.

Inhibition of Glutathione Reductase Activity by this compound

Further complicating the cellular response, this compound has been demonstrated to directly inhibit the activity of glutathione reductase (GR). cas.cznih.govresearchgate.net This enzyme is crucial for regenerating GSH from GSSG, a process vital for maintaining the cellular pool of reduced glutathione, especially during oxidative challenge. cas.czwikipedia.org The inhibition of GR by the conjugate exacerbates the depletion of GSH and impairs the cell's ability to counteract oxidative stress. cas.czscbt.com

The inhibitory effect of this compound on glutathione reductase has been observed in a dose-dependent manner. nih.govresearchgate.net Studies have shown that increasing concentrations of the conjugate lead to a progressive decrease in the enzyme's activity in lysates from both yeast and rat hepatocytes. nih.govresearchgate.net

Table 1: Dose-dependent inhibition of glutathione reductase from rat hepatocyte lysate by this compound. Data adapted from Roušar et al. nih.gov

Mechanistic studies have revealed that this compound acts as a competitive inhibitor of human glutathione reductase. nih.gov This means that the conjugate competes with the enzyme's natural substrate, GSSG, for binding to the active site. The structural similarity of the glutathione moiety of the conjugate to GSSG likely facilitates this competitive interaction. cas.cz

The competitive inhibition of glutathione reductase by this compound has significant consequences for the cell's ability to manage its glutathione pool. cas.cz By hindering the reduction of GSSG back to GSH, the conjugate contributes to an accumulation of the oxidized form. scbt.com This shift in the GSH/GSSG ratio further compromises the cellular antioxidant defense system, making the cell more vulnerable to oxidative damage. cas.cz

Impact on Cellular Signaling Pathways (focus on upstream events, not cell death per se)

The alterations in redox homeostasis initiated by this compound can have cascading effects on various cellular signaling pathways. While the ultimate outcome can be cell death, the initial, upstream events are critical in determining the cell's fate. The inhibition of glutathione reductase and the resulting pro-oxidative state can modulate the activity of redox-sensitive signaling proteins. scbt.comnih.gov For instance, changes in the cellular redox environment are known to influence pathways such as the mitogen-activated protein kinase (MAPK) cascades.

Modulation of Other Xenobiotic and Endogenous Metabolism by this compound

Beyond its impact on glutathione metabolism, this compound may also influence the metabolism of other foreign compounds (xenobiotics) and endogenous molecules. Research suggests that this conjugate can interfere with transport mechanisms that are mediated by organic anion transporters. This interference could potentially alter the disposition and clearance of other drugs and endogenous substances that rely on these transporters.

Potential Interference with Organic Anion Transporter Mechanisms

The transport of this compound and its influence on organic anion transporters (OATs) are important for its elimination and for potential drug-drug interactions. While the parent drug, acetaminophen, has been shown to interact with several OATs and organic anion transporting polypeptides (OATPs), research specifically detailing the interaction of its glutathione conjugate with these transporters is an emerging area of investigation. nih.gov

Disposition and elimination of acetaminophen and its metabolites are dependent on transport through various cell types. nih.gov The movement of acetaminophen metabolites, which are more polar than the parent drug, necessitates the involvement of transporters. nih.gov The ATP-binding cassette (ABC) transporters are responsible for the efflux of substrates from cells, while solute carrier (SLC) transporters, including OATs and OATPs, handle the uptake of substrates into cells. nih.gov

Studies have indicated that acetaminophen itself can inhibit the uptake of organic anions mediated by human OAT1 (SLC22A6), OAT2 (SLC22A7), OAT3 (SLC22A8), and OAT4 (SLC22A9). nih.gov While acetaminophen is not a substrate for OATP1B1 (SLCO1B1) or OATP1B3 (SLCO1B3), it can still potentially interfere with the transport of other drugs that rely on these pathways. nih.gov

Emerging research suggests that this compound may alter the metabolism of other drugs by interfering with transport mechanisms mediated by organic anion transporters. smolecule.com The biliary excretion of this compound is a key step in its elimination. jctres.com This process is mediated by transporters on the canalicular membrane of hepatocytes, such as the multidrug resistance-associated protein 2 (MRP2), which is an ABC transporter. Any interference with this transporter could lead to an intracellular accumulation of the conjugate.

Further research is needed to fully elucidate the specific interactions between this compound and various organic anion transporters and to understand the clinical implications of these potential interferences.

Relationship with Protein Adduct Formation in Research Models

The formation of this compound is intrinsically linked to the prevention of protein adduct formation, a key event in acetaminophen-induced liver injury. This process is centered around the detoxification of the highly reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI). psu.edu

At therapeutic doses, acetaminophen is primarily metabolized through glucuronidation and sulfation. wikipedia.org A small fraction is oxidized by cytochrome P450 enzymes to form NAPQI. consensus.app This electrophilic metabolite is then detoxified by conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), to form the stable, non-toxic this compound conjugate. pharmgkb.orgpharmgkb.org

However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased production of NAPQI. This surge in NAPQI formation can deplete hepatic GSH stores. psu.edu Once GSH is significantly depleted, NAPQI is free to bind covalently to cellular macromolecules, particularly proteins, forming protein adducts. psu.edu The formation of these adducts, especially on mitochondrial proteins, is considered a critical initiating event in the cascade of cellular damage, oxidative stress, and ultimately, hepatocyte necrosis. jctres.com

Therefore, the conjugation of NAPQI with GSH to form this compound is in direct competition with the binding of NAPQI to cellular proteins. The availability of GSH is the critical determinant of the outcome. As long as sufficient GSH is present, NAPQI is safely detoxified. When GSH levels fall, protein adduct formation and subsequent toxicity ensue.

The following table summarizes the key molecules and their roles in the competitive detoxification and toxicity pathways of acetaminophen.

| Molecule | Role in Acetaminophen Metabolism |

| Acetaminophen | Parent drug, primarily metabolized by glucuronidation and sulfation. |

| NAPQI | Highly reactive, electrophilic metabolite formed by cytochrome P450 oxidation. |

| Glutathione (GSH) | Endogenous antioxidant that detoxifies NAPQI through conjugation. |

| This compound | Non-toxic conjugate formed from the reaction of NAPQI and GSH. |

| Protein Adducts | Formed when NAPQI binds to cellular proteins, leading to cellular damage. |

Comparative Biochemical Studies Across Diverse Biological Systems (e.g., Mammalian vs. Plant Models)

Interestingly, the fundamental mechanisms of xenobiotic detoxification, including the formation of glutathione conjugates, are conserved across different biological kingdoms, such as in mammals and plants. consensus.appconsensus.app

Studies using plant cell cultures have demonstrated that plants are also capable of metabolizing acetaminophen. Research on hairy root cultures of Armoracia rusticana (horseradish) revealed that when exposed to acetaminophen, the plant cells produce both a glucose conjugate and a glutathione conjugate, which was identified as this compound. nih.gov This indicates that, similar to mammals, plants possess the enzymatic machinery to form the reactive NAPQI intermediate and subsequently detoxify it via GSH conjugation. nih.gov

The following table presents a comparative overview of acetaminophen metabolism in mammalian and plant systems based on available research.

| Metabolic Pathway | Mammalian Systems | Plant Systems (Armoracia rusticana) |

| Primary Conjugation | Glucuronidation and Sulfation wikipedia.org | Glucosidation nih.gov |

| Oxidative Metabolism | Formation of NAPQI via Cytochrome P450 enzymes consensus.app | Implied formation of NAPQI due to the presence of the GSH conjugate nih.gov |

| GSH Conjugation | Formation of this compound pharmgkb.org | Formation of this compound nih.gov |

| Key Detoxifying Tripeptide | Glutathione (GSH) nih.gov | Glutathione (GSH) nih.gov |

These comparative studies highlight the ancient and fundamental nature of glutathione-mediated detoxification pathways. The ability of both mammalian and plant cells to form this compound underscores the importance of this conjugate in neutralizing reactive electrophiles across diverse life forms.

Research Methodologies and Analytical Approaches for 3 Glutathion S Yl Acetaminophen

Chemical Synthesis and Purification for Research Applications

To investigate the biological roles and toxicological significance of 3-(glutathion-S-yl)acetaminophen, researchers require pure standards of the compound. Several strategies have been developed for its synthesis and purification.

Organic Synthesis Strategies

Organic synthesis provides a reliable method for producing this compound. nih.gov This typically involves the reaction of a reactive intermediate of acetaminophen (B1664979) with glutathione (B108866). A common approach is the generation of N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of acetaminophen, which then readily conjugates with the thiol group of glutathione. smolecule.compsu.edu The synthesis often requires careful control of reaction conditions to maximize the yield of the desired product and minimize side reactions. One documented organic synthesis method involves reacting acetaminophen with glutathione, leading to the formation of the conjugate which can then be purified. nih.gov

Enzymatic Synthesis Using Purified GST Enzymes

A more controlled and specific synthesis of this compound can be achieved through enzymatic methods. smolecule.com Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, including NAPQI. smolecule.comresearchgate.net By using purified GST enzymes, researchers can facilitate the specific formation of the this compound conjugate. smolecule.com This method offers the advantage of high specificity and yield under mild reaction conditions. smolecule.com In vitro studies often utilize recombinantly-expressed and purified GSTs to assess the formation of NAPQI-GST adducts. researchgate.netnih.gov The process can involve incubating acetaminophen with a system capable of bioactivating it to NAPQI, such as rat liver microsomes or human cytochrome P450 Supersomes, in the presence of the purified GST enzyme. researchgate.netnih.gov

Direct Conjugation Methods

Direct conjugation represents a straightforward approach to synthesizing this compound. This can be achieved by simply mixing acetaminophen and glutathione in an aqueous solution. smolecule.com Under certain conditions, a spontaneous reaction can occur between the two molecules, leading to the formation of the desired conjugate. smolecule.com However, this non-enzymatic reaction may be less efficient and produce a mixture of products, necessitating subsequent purification steps. The primary reaction, whether enzymatic or non-enzymatic, involves the conjugation of NAPQI with glutathione. smolecule.com

Chromatographic Purification Techniques (e.g., Column Chromatography, Preparative HPLC)

Regardless of the synthesis method employed, purification of the resulting this compound is a critical step to obtain a compound of high purity for research purposes. Column chromatography is a commonly used technique for this purpose. smolecule.comcas.cz For higher purity, preparative high-performance liquid chromatography (HPLC) is often the method of choice. nih.govpsu.eduazregents.edunih.gov This technique allows for the efficient separation of the desired conjugate from unreacted starting materials and byproducts. Studies have reported the successful purification of this compound from synthesis mixtures and biological samples like rat bile using preparative HPLC, achieving purities greater than 98%. nih.govpsu.eduazregents.edu

Advanced Analytical Techniques for Characterization and Quantification in Biological Matrices

The detection and measurement of this compound in biological fluids and tissues are essential for understanding acetaminophen metabolism and toxicity. High-performance liquid chromatography stands out as a primary analytical tool for this purpose.

High-Performance Liquid Chromatography (HPLC) for Isolation and Detection

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.govnih.gov Its versatility allows for the separation, isolation, and quantification of this metabolite from complex biological matrices such as plasma, urine, and tissue homogenates. nih.govwaters.com

Early research in the 1980s utilized preparative HPLC to isolate and structurally characterize this compound from rat bile. smolecule.com In modern applications, HPLC is often coupled with highly sensitive detection methods, most notably tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govnih.gov This combination provides excellent specificity and sensitivity for quantifying not only this compound but also other acetaminophen metabolites simultaneously. nih.govwaters.com

Reversed-phase HPLC is a common mode used for the separation. waters.com For instance, a rapid and sensitive LC-MS/MS method has been developed using a C18 column to quantify N-acetyl-p-benzoquinoneimine (NAPQI), acetaminophen-glutathione, and acetaminophen-glucuronide in mouse plasma, liver, and kidney homogenates in a single run of 3.2 minutes. nih.gov Another quantitative UPLC-MS/MS research method demonstrated the ability to measure acetaminophen and five of its metabolites, including the glutathione conjugate, in just 5 µL of plasma with a run time of 7.5 minutes. waters.com

The development of these analytical methods often involves rigorous validation to ensure specificity, linearity, precision, accuracy, and stability under various conditions. nih.gov The availability of such robust analytical techniques is crucial for pharmacokinetic studies and for elucidating the mechanisms of acetaminophen-induced toxicity. nih.gov

Interactive Data Table: HPLC Methods for this compound Analysis

| Analytical Technique | Matrix | Analytes Measured | Key Features | Reference |

| Preparative HPLC | Rat Bile | This compound | Isolation and structural characterization | smolecule.com |

| LC-MS/MS | Mouse Plasma, Liver, Kidney | NAPQI, Acetaminophen-glutathione, Acetaminophen-glucuronide | Rapid (3.2 min run time), specific, and sensitive | nih.gov |

| UPLC-MS/MS | Human and Rodent Plasma | Acetaminophen and 5 metabolites (including glutathione conjugate) | Requires only 5 µL of plasma, 7.5 min run time | waters.com |

| HPLC | Not specified | Glutathione, cysteine, and N-acetyl cysteine conjugates of acetaminophen | Quantitative determination | nih.gov |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of this compound in biological matrices. This powerful analytical tool measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. In the context of acetaminophen metabolism, MS, particularly when coupled with liquid chromatography (LC-MS), is instrumental in profiling the formation of various metabolites, including the glutathione conjugate. nih.gov

The typical workflow involves the administration of acetaminophen to an in vivo or in vitro system, followed by sample collection (e.g., bile, urine, or liver homogenates). These samples are then processed and analyzed by LC-MS. The resulting mass spectra provide a "fingerprint" of the molecules present. For this compound, a characteristic molecular ion peak is observed, which can be further fragmented to produce a unique pattern of daughter ions (tandem MS or MS/MS), confirming its identity. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further solidifying the structural assignment.

While GC-MS is a valuable tool for analyzing volatile and thermally stable compounds, its direct application to the analysis of this compound is limited due to the compound's low volatility and thermal lability. However, derivatization techniques can be employed to convert the non-volatile analyte into a more volatile derivative suitable for GC-MS analysis. These methods, while effective, can be complex and time-consuming.

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 456.5 g/mol | PubChem |

| Monoisotopic Mass | 456.13148491 Da | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules, including this compound. Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of individual atoms (specifically, the nuclei of atoms like ¹H and ¹³C). This allows for the precise determination of the molecule's connectivity and three-dimensional structure.

For the structural confirmation of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR provides information about the number of different types of protons in the molecule and their neighboring protons.

¹³C NMR reveals the number of different types of carbon atoms.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

The synthesis and subsequent NMR analysis of this compound have been crucial in confirming the site of glutathione conjugation to the acetaminophen molecule. Analysis of patient biological fluids by NMR spectroscopy can also help identify metabolic signatures that provide a molecular basis for variability in drug response. scribd.com

Stopped-Flow Kinetic Studies for Reaction Rate Measurements

Stopped-flow kinetic analysis is a specialized technique used to study the rates of rapid chemical reactions in solution. This method is particularly well-suited for investigating the formation of this compound, which occurs through the rapid reaction of the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), with glutathione (GSH).

In a stopped-flow experiment, small volumes of reactant solutions (e.g., a solution of NAPQI and a solution of GSH) are rapidly mixed, and the progress of the reaction is monitored in real-time, typically using spectrophotometry or fluorescence spectroscopy. The change in absorbance or fluorescence over a very short timescale (milliseconds to seconds) allows for the determination of the reaction's rate constant.

A stopped-flow kinetic study determined the second-order rate constant for the non-enzymatic reaction of NAPQI with glutathione to be approximately 3.2 x 10⁴ M⁻¹s⁻¹. nih.gov This high rate constant underscores the efficiency of this detoxification pathway. Furthermore, stopped-flow techniques can be used to investigate the catalytic effect of enzymes like glutathione S-transferases (GSTs) on this reaction, providing insights into the enzymatic contribution to the detoxification of NAPQI. nih.gov

Spectrophotometric Assays for Enzyme Activity Assessment

Spectrophotometric assays are widely used, relatively simple, and cost-effective methods for assessing the activity of enzymes involved in the metabolism of acetaminophen, particularly the glutathione S-transferases (GSTs) that catalyze the formation of this compound. These assays rely on the principle that the enzymatic reaction produces a change in the absorbance of light at a specific wavelength.

To measure GST activity, a reaction mixture is prepared containing the enzyme source (e.g., purified GST, cell lysate, or subcellular fraction), glutathione (GSH), and a suitable substrate. While NAPQI itself can be used, its instability makes it challenging to work with. Therefore, a common model substrate, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), is often used. The conjugation of GSH to CDNB, catalyzed by GST, results in the formation of a product that absorbs light at 340 nm. By monitoring the increase in absorbance at this wavelength over time, the rate of the reaction, and thus the enzyme activity, can be calculated.

These assays are invaluable for:

Screening for potential inhibitors or activators of GSTs.

Comparing GST activity across different tissues or cell types.

Investigating the role of specific GST isoforms in acetaminophen metabolism.

In Vitro Experimental Models for Mechanistic Elucidation

Isolated Enzyme Systems and Recombinant Proteins

The use of isolated enzyme systems and recombinant proteins has been fundamental to dissecting the specific roles of various enzymes in the metabolic pathway leading to the formation of this compound. This approach allows researchers to study the function of a single protein in a controlled environment, free from the complexities of a whole-cell or whole-organism system.

The formation of the precursor to this compound, NAPQI, is catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Studies using recombinant human CYP enzymes have helped to identify the specific isoforms involved, including CYP2E1, CYP1A2, and CYP3A4. nih.gov By incubating acetaminophen with individual recombinant CYP enzymes in the presence of necessary cofactors (like NADPH), researchers can quantify the rate of NAPQI formation by each specific isoform.

Similarly, the role of glutathione S-transferases (GSTs) in catalyzing the conjugation of NAPQI with glutathione has been investigated using isolated and recombinant GSTs. scribd.com Human in vitro studies with isolated liver and placental GSTs have demonstrated that the GSTP1 isoform is the most effective catalyst for this conjugation, followed by GSTT1 and GSTM1. scribd.com These studies provide precise kinetic data and substrate specificity information that is crucial for understanding the efficiency of this detoxification reaction.

Subcellular Fractions (e.g., Hepatic Microsomes, Liver Mitochondria)

Subcellular fractions, particularly hepatic microsomes and mitochondria isolated from liver tissue, serve as valuable in vitro models for studying the metabolism of acetaminophen. These fractions contain enriched populations of specific organelles and their associated enzymes, providing a more physiologically relevant context than isolated enzyme systems.

Hepatic Microsomes: These are vesicle-like artifacts formed from the endoplasmic reticulum when liver cells are homogenized. Microsomes are a rich source of cytochrome P450 enzymes and are therefore a primary tool for studying the formation of NAPQI from acetaminophen. scribd.com Incubating acetaminophen with hepatic microsomes in the presence of NADPH allows for the direct measurement of NAPQI formation and its subsequent spontaneous or GST-catalyzed conjugation to form this compound. scribd.com These experiments have been critical in understanding the kinetics of NAPQI formation and the influence of various factors, such as the presence of enzyme inhibitors or inducers. scribd.com

Liver Mitochondria: While the primary site of NAPQI formation is the endoplasmic reticulum (microsomes), mitochondria also play a role in acetaminophen metabolism and toxicity. Studies have shown that acetaminophen can be metabolized within mitochondria, leading to oxidative stress and mitochondrial dysfunction. Investigating the formation of this compound in isolated liver mitochondria helps to elucidate the role of mitochondrial GSTs in detoxifying NAPQI generated within this organelle. This is significant because the depletion of mitochondrial glutathione is considered a key event in the progression of acetaminophen-induced liver injury.

Table 2: Key Enzymes and Subcellular Fractions in this compound Research

| System | Key Enzymes/Components | Primary Role Investigated |

|---|---|---|

| Recombinant Proteins | CYP2E1, CYP1A2, CYP3A4, GSTP1, GSTT1, GSTM1 | Isoform-specific kinetics and substrate specificity for NAPQI formation and conjugation. nih.govscribd.com |

| Hepatic Microsomes | Cytochrome P450 enzymes (CYPs) | Formation of N-acetyl-p-benzoquinone imine (NAPQI) from acetaminophen. scribd.com |

| Liver Mitochondria | Mitochondrial Glutathione S-transferases (GSTs) | Detoxification of NAPQI within the mitochondria and role in cellular protection. |

Compound List

| Compound Name |

|---|

| This compound |

| Acetaminophen |

| N-acetyl-p-benzoquinone imine (NAPQI) |

| Glutathione (GSH) |

Cultured Cell Lines and Primary Cell Cultures

In vitro systems using cultured cells are fundamental tools for investigating the cellular and molecular mechanisms of acetaminophen metabolism and toxicity under controlled conditions. Primary hepatocytes, which retain many of the metabolic functions of the liver, are considered a gold standard for these studies. psu.edu

Primary rat and mouse hepatocytes are frequently used to model the events leading to the formation of this compound. nih.govnih.gov Studies using these cells have demonstrated that exposure to acetaminophen leads to a time- and dose-dependent depletion of intracellular glutathione (GSH). nih.gov This depletion is a prerequisite for the covalent binding of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) to cellular proteins, a key event in acetaminophen-induced toxicity. Researchers can monitor the depletion of GSH and the subsequent release of cellular enzymes like lactate (B86563) dehydrogenase (LDH) to quantify cytotoxicity. nih.gov These in vitro systems have shown that significant cell necrosis occurs only after GSH levels fall below a critical threshold. nih.gov

Advanced co-culture models, such as the HepatoPac™ platform where primary rat hepatocytes are cultured with murine embryonic fibroblasts, offer long-term stability and maintain key liver-specific functions. researchgate.net These models allow for the investigation of chronic exposure and the effects of modulating specific metabolic pathways. For instance, the addition of L-buthionine-(S,R)-sulfoximine (BSO), a specific inhibitor of the GSH synthesis enzyme γ-glutamylcysteine synthetase, to these cultures potentiates acetaminophen-induced toxicity, confirming the critical protective role of GSH. researchgate.net While many studies focus on rodent hepatocytes, primary human hepatocytes are also used and are considered highly relevant as they confirm that the mechanisms of injury, including mitochondrial damage and necrotic cell death, are similar to those observed in mouse models and humans. psu.edu

| Cell Model | Key Research Findings | Reference(s) |

| Primary Postnatal Rat Hepatocytes | Demonstrated time- and dose-dependent depletion of cellular GSH upon APAP exposure. Compared APAP effects to known GSH depletors like diethylmaleate (DEM). | nih.gov |

| Primary Cultured Mouse Hepatocytes | Showed a sequence of events: rapid GSH depletion, followed by an increase in reactive oxygen species, functional deterioration, and finally, cell necrosis. | nih.gov |

| Rat Hepatocyte Co-Culture (HepatoPac™) | Confirmed that inhibition of GSH synthesis with BSO potentiated APAP-induced cytotoxicity, highlighting the protective role of the glutathione pathway. | researchgate.net |

| Primary Human Hepatocytes | Validated findings from animal models, showing that APAP induces similar mechanisms of injury (e.g., mitochondrial damage, oncotic necrosis) in human cells. | psu.edu |

In Vivo Experimental Models for Metabolic Pathway Investigation

In vivo experimental models are indispensable for understanding the complex, multi-organ processes involved in the metabolism of acetaminophen and the formation and fate of this compound within a whole organism.

Application of Isotopic Labeling (e.g., Oxygen-18, Deuterium) for Tracing Metabolic Fates

Isotopic labeling is a powerful technique that allows researchers to trace the metabolic journey of a drug through the body. By replacing certain atoms in the acetaminophen molecule with heavier, stable isotopes, the drug and its metabolites can be distinguished from endogenous molecules and tracked using mass spectrometry.

Deuterium (B1214612) (²H) labeling is a common approach. In one study, Syrian golden hamsters were administered acetaminophen labeled with four deuterium atoms (D4-APAP). nih.gov Analysis of urine and bile samples allowed for the quantification of seventeen different metabolites from a single sample, confirming that the glutathione conjugate, this compound, is the predominant metabolite in bile. nih.gov This method leverages the kinetic isotope effect, where the heavier C-D bond can alter the rate of metabolism, providing insights into metabolic pathways. nih.govresearchgate.net

Oxygen-18 (¹⁸O) labeling has been utilized in proteomic studies to investigate acetaminophen-induced hepatotoxicity in rats. researchgate.net This technique helps in the relative quantification of proteins in different states (e.g., control vs. treated), identifying molecular pathways that are perturbed by drug exposure. researchgate.net Furthermore, labeling the trapping agent, glutathione, with stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) offers a highly specific method for detecting reactive metabolite adducts. nih.gov In this approach, a mixture of labeled and unlabeled glutathione is used in in vitro incubations. The resulting GSH adducts appear as a characteristic pair of "twin ions" in the mass spectrum, separated by a specific mass difference, which greatly facilitates their detection and characterization. nih.gov

| Isotope Labeling Technique | Model Organism/System | Key Research Finding | Reference(s) |

| Deuterium (²H) Labeling | Syrian Golden Hamsters | Traced the metabolic fate of D4-APAP, confirming this compound as the dominant biliary metabolite. | nih.gov |

| Oxygen-18 (¹⁸O) Labeling | Rats | Used in proteomic analysis to identify cellular pathways altered by acetaminophen-induced liver injury. | researchgate.net |

| Stable Isotope Labeled Glutathione ([¹³C₂,¹⁵N]GSH) | In Vitro Microsomes | Created a "twin ion" signature in mass spectrometry, providing a highly sensitive and specific method for detecting and characterizing GSH-conjugates. | nih.gov |

| Carbon Isotopes (¹³C) | Rats | Aided in the initial identification and characterization of this compound as a biliary metabolite. | nih.gov |

Utilization of Enzyme-Specific Inhibitors in Animal Models

The administration of specific enzyme inhibitors in animal models is a classic pharmacological approach to probe the contribution of individual enzymes and pathways to drug metabolism.

To investigate the role of glutathione, researchers use inhibitors of its synthesis. L-buthionine-(S,R)-sulfoximine (BSO) is a highly specific inhibitor of γ-glutamylcysteine synthetase, a key enzyme in the production of GSH. nih.gov Studies have established mouse models where BSO is administered in drinking water to achieve continuous GSH depletion across various organs. researchgate.netnih.gov When these GSH-depleted mice are given acetaminophen, they exhibit dramatically increased susceptibility to liver and kidney necrosis, demonstrating the essential role of the glutathione conjugation pathway in detoxifying acetaminophen in vivo. nih.gov

To confirm the role of specific cytochrome P450 enzymes in forming the reactive NAPQI metabolite, inhibitors of these enzymes are used. Diethyldithiocarbamate, an inhibitor of CYP2E1, was used in a rat model of ethanol-potentiated acetaminophen toxicity. The results showed that inhibiting CYP2E1 activity abolished the toxic effects, confirming that the enhanced toxicity was due to increased NAPQI formation by this enzyme. More modern approaches include the use of RNA interference (RNAi). In one study, small interfering RNA (siRNA) targeting Cyp2e1 was delivered to the liver in mice using lipid nanoparticles. nih.gov This targeted inhibition of CYP2E1 expression significantly protected the mice from acetaminophen-induced liver injury, further cementing the role of this specific P450 isozyme in the bioactivation pathway. nih.gov

| Inhibitor | Target Enzyme | Animal Model | Key Research Finding | Reference(s) |

| L-Buthionine-(S,R)-sulfoximine (BSO) | γ-glutamylcysteine synthetase | Mice | Depletion of GSH via BSO administration markedly increased susceptibility to APAP-induced liver and kidney toxicity. | researchgate.netnih.gov |

| Diethyldithiocarbamate | Cytochrome P450 2E1 (CYP2E1) | Rats | Inhibition of CYP2E1 abolished the enhanced hepatotoxicity of APAP in ethanol-fed rats, confirming the role of CYP2E1 in forming the toxic metabolite. | |

| siRNA targeting Cyp2e1 | Cytochrome P450 2E1 (CYP2E1) | Mice | Specific silencing of the Cyp2e1 gene via RNAi protected against APAP-induced liver necrosis and oxidative stress. | nih.gov |

Studies in Genetically Modified Organisms (e.g., Knockout Mice)

The use of genetically modified organisms, particularly knockout mice that lack a specific gene, provides powerful and precise insights into the function of individual proteins in metabolic pathways.

Several knockout mouse models have been instrumental in understanding the metabolism of acetaminophen. Mice lacking the gene for CYP2E1 (Cyp2e1 null mice) were found to be considerably less sensitive to the hepatotoxic effects of acetaminophen, providing definitive evidence that CYP2E1 is the principal enzyme responsible for converting the drug to its toxic metabolite in vivo. researchgate.net

The role of glutathione S-transferases (GSTs), the enzymes that catalyze the conjugation of NAPQI with GSH, has also been investigated using this technology. Surprisingly, mice null for glutathione S-transferase Pi (Gstp1/2⁻/⁻) were found to be resistant to acetaminophen-induced liver damage. This unexpected finding suggests a more complex role for GSTP than simple detoxification. Further investigation revealed that in the absence of GSTP, there was a significant increase in the S-glutathionylation of other proteins involved in critical cellular processes like oxidative phosphorylation and mitochondrial apoptosis. This suggests that protein S-glutathionylation may be an adaptive, protective response to acetaminophen exposure.

To better model human toxicology, a "humanized" mouse strain was developed by introducing the human hGSTP1 gene into the germline of mice that had their own mGstp genes disrupted. This model recapitulated the human-like expression pattern of the enzyme in the liver and showed a different pattern of liver injury, highlighting species-specific differences and providing a more refined model for studying human drug responses.

| Genetically Modified Model | Gene(s) Modified | Key Research Finding | Reference(s) |

| CYP2E1 Knockout | Cyp2e1 (deleted) | Mice were significantly protected from APAP hepatotoxicity, confirming CYP2E1 as the primary enzyme for NAPQI formation. | researchgate.net |

| GSTP Knockout | Gstp1/2 (deleted) | Mice were unexpectedly resistant to APAP-induced liver injury, suggesting a complex role for GSTP and highlighting protein S-glutathionylation as a potential adaptive response. | |

| SOD1 Knockout | Sod1 (deleted) | Mice deficient in Cu,Zn-superoxide dismutase were protected against APAP toxicity and maintained higher hepatic GSH levels. | |